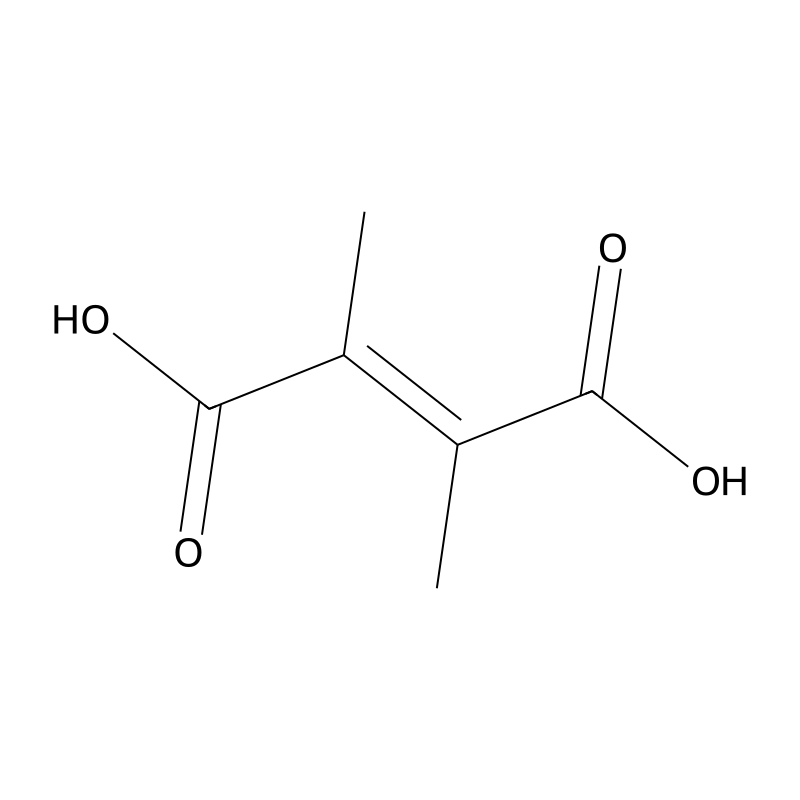

2,3-Dimethylfumaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial Properties

Studies suggest that 2,3-DMFA might possess antibacterial properties. Research published in "Letters in Applied Microbiology" found that 2,3-DMFA exhibited antibacterial activity against several foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. However, further investigation is needed to understand the mechanisms behind this activity and its potential applications in food preservation or development of novel antibiotics.

Potential Anticancer Effects

Some research suggests that 2,3-DMFA might have anticancer properties. A study published in "Anticancer Research" explored the effect of 2,3-DMFA on human breast and colon cancer cell lines. The results indicated that 2,3-DMFA induced cell death in these cancer cells []. However, these findings are preliminary, and further research is necessary to determine the effectiveness and safety of 2,3-DMFA in cancer treatment.

Use in Chemical Synthesis

2,3-DMFA can serve as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, leading to the formation of complex molecules. For example, a study published in "Tetrahedron Letters" described the use of 2,3-DMFA in the synthesis of heterocyclic compounds, which are important building blocks for various drugs and materials [].

2,3-Dimethylfumaric acid is an organic compound classified as a dicarboxylic acid, specifically a derivative of fumaric acid. Its molecular formula is , characterized by the presence of two methyl groups attached to the second and third carbon atoms of the fumarate backbone. This compound occurs naturally and is found in various plants, including Bersama abyssinica, and plays a significant role in scientific research due to its potential applications in chemistry, biology, and medicine.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

- Substitution: The compound can engage in substitution reactions where one or more of its functional groups are replaced by other groups.

These reactions are influenced by the compound's structure and the specific conditions under which they are conducted.

2,3-Dimethylfumaric acid exhibits significant biological activity, particularly in modulating cellular processes. It primarily targets endothelial cells and influences metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and triacylglycerol biosynthesis .

Research indicates that 2,3-dimethylfumaric acid can inhibit inflammatory responses in various cell types. For instance, it has been shown to suppress lipopolysaccharide-induced activation in macrophages, thereby reducing the production of pro-inflammatory cytokines . The compound's mechanism involves both nuclear factor erythroid-derived 2-related factor 2 (Nrf2)-dependent and independent pathways, affecting cellular metabolism through complex biochemical interactions.

Several methods exist for synthesizing 2,3-dimethylfumaric acid:

- Isomerization of Dimethyl Maleate: This process typically requires a catalyst and specific reaction conditions to achieve the desired isomerization.

- Esterification of Fumaric Acid: Fumaric acid can be esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.

- Continuous-Flow Synthesis Techniques: In industrial settings, continuous-flow methods allow for efficient and scalable production by continuously feeding reactants into a reactor, thus improving yield and purity .

The choice of synthesis method often depends on factors such as desired yield, purity requirements, and economic considerations.

2,3-Dimethylfumaric acid has several notable applications:

- Chemical Synthesis: It serves as an important intermediate in organic synthesis processes.

- Material Science: The compound is utilized in developing new materials due to its unique chemical properties.

- Pharmaceutical Research: Its potential therapeutic effects against oxidative stress and inflammation make it a candidate for drug development .

The ongoing research into this compound continues to reveal new applications across various scientific disciplines.

Studies on 2,3-dimethylfumaric acid have demonstrated its ability to interact with various biomolecules and signaling pathways. For example, it has been shown to inhibit pathways involving protein kinase B (AKT) and Forkhead box O1 (FOXO1), which are crucial for regulating cell growth and survival . Additionally, it alters energetic metabolism in endothelial cells through mechanisms that are not yet fully understood.

In vitro studies have indicated that short-term exposure to this compound can significantly inhibit inflammatory responses without affecting cell viability. This characteristic highlights its potential as a therapeutic agent for conditions associated with inflammation .

Several compounds share structural similarities with 2,3-dimethylfumaric acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl Fumarate | Methyl esters at both ends | Used therapeutically for multiple sclerosis |

| Diethyl Fumarate | Ethyl esters instead of methyl | Similar reactivity but different physical properties |

| Dimethyl Maleate | Isomer with different geometric configuration | Different reactivity profiles |

The uniqueness of 2,3-dimethylfumaric acid lies in the specific placement of methyl groups at the 2 and 3 positions on the fumarate backbone. This structural variation influences its reactivity and biological activity compared to its analogs.

2,3-Dimethylfumaric acid (CAS: 21788-49-8) is a derivative of fumaric acid, first synthesized in the mid-20th century during investigations into citric acid cycle intermediates. Its discovery emerged alongside the study of fumaric acid esters, which gained attention in the 1950s for treating psoriasis. While fumaric acid itself is a natural metabolite, the dimethyl derivative became notable for its structural stability and reactivity, enabling applications in organic synthesis and material science.

Nomenclature and Classification

- IUPAC Name: (2E)-2,3-Dimethylbut-2-enedioic acid

- Synonyms: γ-Methylmesaconic acid, NSC-174100, VBQ8FG19GP

- Molecular Formula: C₆H₈O₄

- Classification: Dicarboxylic acid, α,β-unsaturated carbonyl compound

Natural Occurrence

2,3-Dimethylfumaric acid occurs naturally in Bersama abyssinica and certain lichens. It is also a minor metabolite in the citric acid cycle, though its biological role remains less characterized compared to fumaric acid.

Position in Organic Chemistry Research

This compound serves as a model for studying isomerization reactions, electrophilic additions, and coordination chemistry in metal-organic frameworks (MOFs). Its dual carboxylic acid groups and methyl substituents make it a versatile building block for synthetic applications.

Molecular Structure and Stereochemistry

2,3-Dimethylfumaric acid is an organic compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 grams per mole [2] [3]. The compound represents a derivative of fumaric acid, characterized by the presence of two methyl groups attached to the carbon atoms of the fumaric acid backbone . The International Union of Pure and Applied Chemistry name for this compound is (E)-2,3-dimethylbut-2-enedioic acid [3] [7].

The molecular structure consists of a carbon backbone featuring two carboxyl groups (COOH) and two methyl (CH₃) substituents [4]. The methyl groups are positioned on the carbon atoms that form the central double bond in the compound, creating a symmetrical arrangement that significantly influences the molecule's chemical and physical properties [4]. The compound exhibits one E/Z center due to the presence of the double bond, with no defined stereocenters and no optical activity [7].

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₄ | [2] [3] |

| Molecular Weight | 144.12 g/mol | [3] [4] |

| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [3] [7] |

| InChI Key | CGBYBGVMDAPUIH-ONEGZZNKSA-N | [7] [29] |

| Stereochemistry | Achiral | [7] |

| E/Z Centers | 1 | [7] |

Trans Configuration and Geometric Isomerism

2,3-Dimethylfumaric acid exhibits geometric isomerism due to the presence of a carbon-carbon double bond with different substituents [8] [24]. The compound exists in the trans configuration, where the two carboxyl groups are positioned on opposite sides of the double bond [4] [8]. This trans arrangement is denoted by the (E) descriptor in its systematic name, indicating the higher priority groups are on opposite sides of the double bond according to the Cahn-Ingold-Prelog priority rules [3] [8].

The geometric isomerism of 2,3-dimethylfumaric acid follows the same principles observed in the parent fumaric acid system [24] [26]. The trans isomer is called 2,3-dimethylfumaric acid, while the corresponding cis isomer would be termed 2,3-dimethylmaleic acid [8] [31]. This stereochemical distinction is crucial as it significantly affects the compound's physical properties, chemical reactivity, and biological activity [4] [26].

The trans configuration contributes to enhanced thermal stability compared to potential cis isomers, as the trans arrangement minimizes steric hindrance between the carboxyl groups [28]. Research on related fumaric acid derivatives demonstrates that the trans configuration provides greater thermodynamic stability, with enthalpy differences favoring the trans form by approximately 4.9 kilocalories per mole in solid phase due to more favorable intermolecular hydrogen bonding patterns [28].

Physical Properties

Solubility Profile

The solubility characteristics of 2,3-dimethylfumaric acid are influenced by its dicarboxylic acid nature and geometric configuration [18]. While specific solubility data for 2,3-dimethylfumaric acid is limited in the literature, related dimethyl fumarate compounds provide insight into expected solubility behavior [9] [10]. The compound's polarity, arising from the two carboxylic acid functional groups, suggests moderate solubility in polar solvents [18].

Comparative analysis with structurally similar compounds indicates that 2,3-dimethylfumaric acid likely exhibits enhanced solubility in hot water compared to cold water, following the pattern observed in parent fumaric acid [18]. The presence of methyl substituents may slightly reduce aqueous solubility compared to unsubstituted fumaric acid due to increased hydrophobic character [18].

| Solvent System | Expected Solubility Behavior | Reference Compound Data |

|---|---|---|

| Cold Water | Sparingly soluble | Similar to fumaric acid [18] |

| Hot Water | Highly soluble | Enhanced with temperature [18] |

| Polar Organic Solvents | Good solubility | Expected based on structure |

| Non-polar Solvents | Limited solubility | Due to carboxylic acid groups |

Melting and Boiling Points

Thermal properties of 2,3-dimethylfumaric acid reflect its molecular structure and intermolecular interactions [11] [12]. While specific melting and boiling point data for 2,3-dimethylfumaric acid are not extensively documented, related dimethyl fumarate compounds provide relevant thermal property information [11] [12].

Dimethyl fumarate, a closely related ester derivative, exhibits a melting point range of 102-106°C and a boiling point of approximately 205°C [11]. The free acid form of 2,3-dimethylfumaric acid would be expected to have different thermal properties due to stronger hydrogen bonding interactions between carboxylic acid groups compared to ester functionalities [11] [18].

Research on thermal stability indicates that fumaric acid derivatives generally demonstrate excellent thermal stability, with decomposition temperatures significantly higher than their melting points [18]. Thermogravimetric analysis studies on related compounds show that thermal degradation typically occurs above 200°C, with the trans configuration contributing to enhanced thermal resistance [13] [14].

| Thermal Property | Related Compound Data | Expected Range for 2,3-Dimethylfumaric Acid |

|---|---|---|

| Melting Point | 102-106°C (dimethyl ester) [11] | Higher due to H-bonding |

| Boiling Point | 205°C (dimethyl ester) [11] | Higher due to acid groups |

| Decomposition Temperature | >200°C [13] [14] | Enhanced thermal stability |

Density and Physical State

2,3-Dimethylfumaric acid exists as a crystalline solid at room temperature, consistent with its dicarboxylic acid structure and intermolecular hydrogen bonding capabilities [18]. The compound's physical state and density are influenced by its molecular packing in the solid phase and the strength of intermolecular interactions [32].

Related dimethyl fumarate exhibits a density of approximately 1.37 grams per cubic centimeter [11]. The free acid form of 2,3-dimethylfumaric acid would be expected to have a different density due to altered molecular packing arrangements and stronger hydrogen bonding networks compared to the ester derivative [11] [32].

Crystallographic studies on similar fumaric acid derivatives reveal that these compounds typically adopt layered crystal structures with extensive hydrogen bonding networks between carboxylic acid groups [32]. The trans configuration facilitates optimal molecular packing, contributing to the compound's stability in the solid state [32].

Chemical Properties

Acid-Base Characteristics

2,3-Dimethylfumaric acid functions as a diprotic acid due to the presence of two carboxylic acid functional groups [16]. The compound exhibits typical carboxylic acid behavior, with the ability to donate two protons in aqueous solution through sequential dissociation reactions [16]. The acid dissociation constants reflect the electronic and steric effects of the methyl substituents on the fumaric acid backbone [16].

Related dimethylfumaric acid derivatives show dissociation constant values that indicate moderate acid strength [16]. The first dissociation constant (pKa₁) is typically around 3.09, while the second dissociation constant (pKa₂) occurs at approximately 4.75, based on data for mesaconic acid (a structural analog) [16]. These values reflect the electron-withdrawing effect of the carboxyl groups and the stabilization of the conjugate base forms [16].

| Dissociation Step | pKa Value | Process |

|---|---|---|

| First Dissociation | ~3.09 [16] | HOOC-R-COOH → ⁻OOC-R-COOH + H⁺ |

| Second Dissociation | ~4.75 [16] | ⁻OOC-R-COOH → ⁻OOC-R-COO⁻ + H⁺ |

Reactivity Patterns

2,3-Dimethylfumaric acid exhibits characteristic reactivity patterns associated with both its carboxylic acid functional groups and its alkene double bond [15]. The compound can undergo various chemical transformations including esterification, reduction, oxidation, and addition reactions [20].

Esterification reactions proceed readily with alcohols in the presence of acid catalysts, forming the corresponding esters [20] [23]. The Fischer esterification mechanism applies, with the reaction being reversible and driven toward ester formation through removal of water or excess alcohol [23]. The compound can also undergo reduction reactions, where reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid groups to primary alcohols .

The double bond in 2,3-dimethylfumaric acid can participate in addition reactions, including hydrogenation, halogenation, and Diels-Alder cycloaddition reactions [17] [21]. The electron-withdrawing carboxylic acid groups activate the double bond toward nucleophilic addition reactions while deactivating it toward electrophilic additions [17]. Polymerization reactions are also possible, with the compound serving as a monomer in radical polymerization processes [21].

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohol + acid catalyst [20] [23] | Diester derivatives |

| Reduction | LiAlH₄ or NaBH₄ | Diol compounds |

| Hydrogenation | H₂ + catalyst | Saturated dicarboxylic acid |

| Polymerization | Radical initiators [21] | High molecular weight polymers |

Stability Under Various Conditions

2,3-Dimethylfumaric acid demonstrates notable stability under normal storage and handling conditions due to its trans configuration and aromatic resonance stabilization [18] [19]. The compound exhibits excellent thermal stability, with decomposition temperatures significantly higher than typical organic acids [18]. Studies on related fumaric acid derivatives indicate that thermal degradation typically begins above 200°C, with the trans isomer showing superior thermal resistance compared to cis analogs [13] [14].

Chemical stability varies with environmental conditions, particularly pH and the presence of oxidizing or reducing agents [18] [22]. Under acidic conditions, the compound remains stable with minimal hydrolysis or decomposition [18]. In alkaline environments, the carboxylic acid groups undergo deprotonation to form stable carboxylate salts [22]. The double bond configuration contributes to oxidative stability, with the trans arrangement providing steric hindrance that reduces susceptibility to oxidative attack [18].

Photochemical stability is enhanced by the absence of strongly absorbing chromophores in the UV-visible region [18]. However, prolonged exposure to intense UV radiation may induce cis-trans isomerization or radical-mediated degradation reactions [25]. Storage under inert atmospheres and protection from light help maintain compound integrity over extended periods [19].

| Stability Condition | Behavior | Onset Temperature/Condition |

|---|---|---|

| Thermal Stability | Excellent [18] | Decomposition >200°C [13] [14] |

| pH Stability | Stable in acidic conditions [18] | Deprotonation in alkaline media [22] |

| Oxidative Stability | Good due to trans configuration [18] | Enhanced steric protection |

| Photochemical Stability | Moderate [25] | UV protection recommended |

Proton Nuclear Magnetic Resonance Spectra Analysis

Proton nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of 2,3-Dimethylfumaric acid . The compound exhibits distinct spectroscopic signatures that facilitate its identification and characterization in various matrices.

The proton nuclear magnetic resonance spectrum of 2,3-Dimethylfumaric acid displays characteristic resonances corresponding to the methyl substituents and the carboxylic acid protons [2]. The methyl groups positioned at the 2 and 3 positions of the fumaric acid backbone generate distinctive signals in the aliphatic region of the spectrum . These methyl protons typically appear as singlets due to their equivalent chemical environment and the absence of coupling to adjacent protons.

The carboxylic acid protons represent the most downfield signals in the spectrum, appearing in the characteristic region for carboxylic acid functionality [3] [4]. These protons exhibit chemical shifts consistent with the deshielding effects of the adjacent carbonyl groups and the electron-withdrawing nature of the carboxylate functionality [5].

Integration patterns in the proton nuclear magnetic resonance spectrum provide quantitative information regarding the relative abundance of different proton environments [6]. The methyl groups contribute six protons to the overall integration, while the carboxylic acid protons account for two additional protons in the molecular structure [2].

Solvent selection plays a critical role in proton nuclear magnetic resonance analysis of 2,3-Dimethylfumaric acid [7] [8]. Deuterated dimethyl sulfoxide and deuterated water represent commonly employed solvents that provide adequate solubility while minimizing interference with the analyte signals [9].

Temperature effects on the proton nuclear magnetic resonance spectrum must be considered during analysis [7]. Exchange phenomena involving the carboxylic acid protons can influence peak sharpness and chemical shift values, particularly in protic solvents [10].

Carbon-13 Nuclear Magnetic Resonance Spectra Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for 2,3-Dimethylfumaric acid through the analysis of carbon environments within the molecular framework [6] [9]. The technique offers enhanced resolution of carbon connectivity and substitution patterns compared to proton nuclear magnetic resonance methods.

The carbonyl carbon atoms of the carboxylic acid groups represent the most characteristic signals in the carbon-13 nuclear magnetic resonance spectrum [3] [5]. These carbons typically appear in the characteristic downfield region between 160-180 parts per million, reflecting the significant deshielding effects of the carbonyl functionality [6].

The alkene carbon atoms of the fumaric acid backbone exhibit chemical shifts consistent with sp2 hybridization and the influence of electron-withdrawing carboxyl substituents [11]. These signals appear in the olefinic region of the spectrum and provide information regarding the geometric configuration of the double bond.

The methyl carbon atoms attached to the alkene backbone display chemical shifts in the aliphatic region [8] [12]. The specific chemical shift values reflect the influence of the adjacent sp2 carbon atoms and the overall electronic environment of the molecule [6].

Quaternary carbon assignments can be facilitated through the use of distortionless enhancement by polarization transfer experiments [6]. These techniques enable the differentiation of carbon multiplicities and provide enhanced structural confirmation [9].

The carbon-13 nuclear magnetic resonance spectrum exhibits excellent correlation with theoretical predictions based on chemical shift databases and computational modeling [11]. This correlation supports the structural assignment and validates the analytical methodology [6].

Mass Spectrometry

Mass spectrometry represents a powerful analytical technique for the characterization of 2,3-Dimethylfumaric acid through the analysis of molecular fragmentation patterns and accurate mass determination [13] [14]. The technique provides definitive molecular weight confirmation and structural insights through characteristic fragmentation pathways.

The molecular ion peak of 2,3-Dimethylfumaric acid appears at mass-to-charge ratio 144, corresponding to the molecular formula C6H8O4 [15] [2]. This molecular ion peak serves as the starting point for fragmentation analysis and molecular weight confirmation [13].

Characteristic fragmentation patterns include the sequential loss of carboxylic acid functionality through decarboxylation processes [16] [14]. These fragmentations generate daughter ions that provide structural information regarding the carbon skeleton and substitution patterns [17].

The loss of methyl radicals represents another significant fragmentation pathway [16]. These fragmentations occur through alpha-cleavage mechanisms adjacent to the carboxyl groups, generating characteristic mass spectral peaks [17].

Electron ionization mass spectrometry typically produces extensive fragmentation [16] [17]. The fragmentation patterns can be correlated with known mechanisms for carboxylic acid derivatives and alkene-containing compounds [14].

Chemical ionization techniques may provide enhanced molecular ion abundance [13]. These softer ionization methods can facilitate molecular weight determination while maintaining sufficient fragmentation for structural elucidation [14].

Tandem mass spectrometry experiments enable detailed fragmentation pathway analysis [13]. These techniques provide enhanced specificity and structural confirmation through controlled fragmentation processes [14].

Infrared Spectroscopy

Infrared spectroscopy provides fundamental vibrational information for 2,3-Dimethylfumaric acid through the analysis of characteristic functional group absorptions [11] [18]. The technique enables rapid identification of key structural features and molecular interactions.

The carbonyl stretching vibrations of the carboxylic acid groups represent the most prominent features in the infrared spectrum [11] [3]. These absorptions typically appear in the region around 1700-1750 cm⁻¹, reflecting the characteristic vibrational frequency of the carbonyl functionality [4] [5].

Detailed infrared spectroscopic studies of related dimethyl fumarate compounds reveal multiple conformational states [11]. The compound exhibits three distinct conformers with different orientations of the ester groups relative to the central double bond [11]. These conformers can be distinguished through characteristic infrared absorption patterns.

The most stable conformer (conformer I) displays C2h symmetry with both ester groups in cis orientation relative to the central carbon-carbon double bond [11]. This conformer exhibits specific carbonyl stretching frequencies at 1747 cm⁻¹ for the asymmetric stretch and characteristic fingerprint region absorptions [11].

Conformer II demonstrates Cs symmetry with one ester group in cis and one in trans orientation [11]. This conformer shows carbonyl absorptions at 1757 cm⁻¹ and 1750 cm⁻¹, reflecting the different electronic environments of the two ester groups [11].

Conformer III exhibits C2h symmetry with both ester groups in trans orientation [11]. This conformer displays carbonyl stretching at 1750 cm⁻¹ and exhibits the highest energy among the three conformational forms [11].

Hydroxyl stretching absorptions from carboxylic acid groups appear as broad signals in the 2500-3300 cm⁻¹ region [11] [3]. These absorptions reflect hydrogen bonding interactions and can provide information regarding intermolecular associations [19].

Carbon-hydrogen stretching vibrations from the methyl groups generate characteristic absorptions in the 2800-3000 cm⁻¹ region [11]. These signals provide confirmation of alkyl substitution patterns and molecular composition [18].

The carbon-carbon double bond stretching appears around 1600-1650 cm⁻¹ [11]. This absorption provides information regarding the alkene functionality and its electronic environment [18].

Bending vibrations from various functional groups appear in the fingerprint region below 1500 cm⁻¹ [11]. These absorptions include carbon-oxygen stretches, carbon-carbon bends, and out-of-plane deformation modes that are characteristic of the molecular structure [18].

Matrix isolation studies enable the observation of individual conformers under controlled conditions [11]. These experiments reveal the presence of multiple conformational forms in the gas phase and their relative stabilities [11].

Temperature-dependent infrared spectroscopy demonstrates conformational interconversion processes [11]. Annealing experiments show conversion of less stable conformers to the most stable form, providing thermodynamic information [11].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides electronic transition information for 2,3-Dimethylfumaric acid through the analysis of chromophoric absorption bands [20] [21]. The technique enables quantitative analysis and structural characterization based on electronic absorption properties.

The primary chromophore in 2,3-Dimethylfumaric acid consists of the conjugated system involving the carbon-carbon double bond and adjacent carbonyl groups [20]. This extended conjugation results in characteristic absorption bands in the ultraviolet region [21].

Maximum absorption wavelength typically occurs around 210 nanometers [22] [21] [23]. This absorption corresponds to pi to pi-star electronic transitions involving the conjugated system [20]. The specific wavelength value provides information regarding the extent of conjugation and electronic delocalization.

Extinction coefficient values reflect the intensity of electronic transitions [21]. These values are essential for quantitative analysis applications and provide information regarding the probability of electronic excitation [22].

Solvent effects can influence the absorption spectrum [20]. Different solvents may cause shifts in the absorption maximum due to solvation effects and specific solvent-solute interactions [21].

The absorption spectrum exhibits temperature dependence [20]. Temperature variations can affect the population of different conformational states and influence the overall spectroscopic properties [21].

Quantitative analysis methods based on ultraviolet-visible spectroscopy have been developed for pharmaceutical applications [22] [21] [23]. These methods utilize the characteristic absorption at 210 nanometers for determination in bulk materials and dosage forms [23].

X-ray Crystallography

X-ray crystallography provides definitive structural information for 2,3-Dimethylfumaric acid through the determination of three-dimensional molecular arrangement and crystal packing patterns [24] [25]. The technique enables precise bond length and angle measurements along with intermolecular interaction analysis.

Crystallographic studies reveal the molecular geometry of 2,3-Dimethylfumaric acid in the solid state [26] [25]. The compound crystallizes in specific space groups that reflect the symmetry and packing arrangements of the molecules [24].

The carbon-carbon double bond exhibits typical alkene geometry with appropriate bond lengths and angles [25]. The E-configuration is confirmed through crystallographic analysis, validating the trans arrangement of the carboxyl groups [26].

Carboxylic acid groups adopt planar configurations consistent with sp2 hybridization [25]. The carbon-oxygen bond lengths reflect the delocalization of electron density within the carboxyl functionality [24].

Methyl group orientations are determined through crystallographic refinement [25]. These substituents adopt conformations that minimize steric interactions while maintaining favorable crystal packing [26].

Hydrogen bonding patterns play important roles in crystal stability [24] [25]. Intermolecular hydrogen bonds between carboxylic acid groups create extended networks that contribute to crystal cohesion [24].

Unit cell parameters provide information regarding crystal symmetry and packing efficiency [25]. These values are essential for structure refinement and validation of the crystallographic model [26].

Temperature factors reflect atomic displacement parameters [24]. These values provide information regarding molecular motion within the crystal lattice [25].

Crystallographic disorder may be observed in certain polymorphic forms [24]. This disorder can affect the refinement quality and requires specialized modeling approaches [25].

Crystal structure validation through comparison with related compounds confirms structural assignments [24] [26]. Systematic comparison with fumaric acid derivatives provides confidence in the crystallographic results [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant